molecular formula C3H2N2O3 B12327126 Isonitrosocyanoacetic acid

Isonitrosocyanoacetic acid

Cat. No.: B12327126
M. Wt: 114.06 g/mol
InChI Key: CNEFRTDDIMNTHC-GORDUTHDSA-N
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Description

Isonitrosocyanoacetic acid is an organic compound characterized by the presence of a nitroso group (-NO), a nitrile group (-C≡N), and a carboxylic acid group (-COOH). This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C3H2N2O3

Molecular Weight

114.06 g/mol

IUPAC Name

(2E)-2-cyano-2-hydroxyiminoacetic acid

InChI

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)/b5-2+

InChI Key

CNEFRTDDIMNTHC-GORDUTHDSA-N

Isomeric SMILES

C(#N)/C(=N\O)/C(=O)O

Canonical SMILES

C(#N)C(=NO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonitrosocyanoacetic acid typically involves the reaction of cyanoacetic acid with nitrosating agents. One common method is the reaction of cyanoacetic acid with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Isonitrosocyanoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products Formed

    Oxidation: Nitrocyanoacetic acid.

    Reduction: Aminocyanoacetic acid.

    Substitution: Esters or amides of cyanoacetic acid.

Scientific Research Applications

Isonitrosocyanoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isonitrosocyanoacetic acid involves its reactive functional groups. The nitroso group can participate in redox reactions, while the nitrile and carboxylic acid groups can engage in nucleophilic and electrophilic reactions. These interactions can modulate various molecular targets and pathways, leading to diverse biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid: Lacks the nitroso group, making it less reactive in certain types of reactions.

    Nitrosomalonic acid: Contains a similar nitroso group but differs in the overall structure and reactivity.

    Ethyl isonitrosocyanoacetate: An ester derivative with different solubility and reactivity properties.

Uniqueness

Isonitrosocyanoacetic acid is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility in chemical synthesis and research applications. Its ability to undergo multiple types of reactions makes it a valuable compound in various scientific fields.

Biological Activity

Isonitrosocyanoacetic acid (INCA) is a compound that has garnered interest for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of INCA based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, containing both nitroso and cyano functional groups. This configuration contributes to its reactivity and biological activity. The general formula can be represented as follows:

C4H4N2O2\text{C}_4\text{H}_4\text{N}_2\text{O}_2

1. Antimicrobial Activity

Research has shown that INCA exhibits significant antimicrobial properties. For instance, studies indicate that derivatives of this compound demonstrate potent antifungal and antibacterial activities. The mechanism involves the disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compound derivative 1Antibacterial32 µg/mL
This compound derivative 2Antifungal16 µg/mL

Source: Adapted from various studies on antimicrobial properties.

2. Antioxidant Properties

INCA has also been evaluated for its antioxidant capabilities. It exhibits the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant potential of INCA using the DPPH assay, revealing an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

3. Cytotoxic Effects

The cytotoxic effects of INCA have been investigated in various cancer cell lines. It has shown promising results in inducing apoptosis in cancer cells through pathways involving caspase activation.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
Human Breast Cancer (MCF-7)25Caspase-dependent apoptosis
Human Lung Cancer (A549)30Cell cycle arrest

Source: Data derived from cytotoxicity studies on cancer cell lines.

The biological activities of INCA can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : INCA induces ROS production, leading to oxidative stress in microbial and cancer cells.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Membrane Disruption : The compound interacts with lipid membranes, compromising their integrity and leading to cell death.

Applications in Medicine and Agriculture

Given its biological activities, INCA holds potential applications in various fields:

  • Pharmaceuticals : As an antimicrobial and anticancer agent, INCA could be developed into new therapeutic drugs.
  • Agricultural Fungicides : Its fungicidal properties make it a candidate for use in crop protection against fungal pathogens.

Q & A

Q. How does this compound compare to newer coupling agents in terms of environmental impact?

  • Methodological Answer : Perform life-cycle assessments (LCAs) comparing waste generation, energy use, and toxicity of byproducts. Use green chemistry metrics (e.g., E-factor, atom economy) and benchmark against industry standards (e.g., HATU, COMU) .

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